1-(Benzo[d]thiazol-5-yl)ethanamine
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Overview
Description
1-(Benzo[d]thiazol-5-yl)ethanamine is a chemical compound with the molecular formula C9H10N2S. It belongs to the class of thiazole derivatives, which are known for their diverse biological activities. This compound has a benzothiazole ring structure, which is a fused bicyclic system consisting of a benzene ring and a thiazole ring. The ethanamine group is attached to the 5th position of the benzothiazole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d]thiazol-5-yl)ethanamine can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with bromoethane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d]thiazol-5-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the benzothiazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives
Scientific Research Applications
1-(Benzo[d]thiazol-5-yl)ethanamine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of agrochemicals, dyes, and photographic sensitizers
Mechanism of Action
The mechanism of action of 1-(Benzo[d]thiazol-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, it can interact with cellular pathways to induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzo[d]thiazol-2-yl)ethanamine
- 5-(Benzo[d]thiazol-2-yl)ethanamine
- 1-(Benzo[d]thiazol-6-yl)ethanamine
Uniqueness
1-(Benzo[d]thiazol-5-yl)ethanamine is unique due to its specific substitution pattern on the benzothiazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H10N2S |
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Molecular Weight |
178.26 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-5-yl)ethanamine |
InChI |
InChI=1S/C9H10N2S/c1-6(10)7-2-3-9-8(4-7)11-5-12-9/h2-6H,10H2,1H3 |
InChI Key |
OYEMTXBRVDLKKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)SC=N2)N |
Origin of Product |
United States |
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